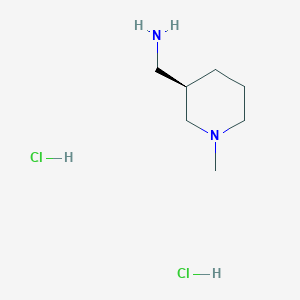

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Description

Properties

IUPAC Name |

[(3R)-1-methylpiperidin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPVXFHARJYQQA-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[1][2] The introduction of chirality to the piperidine ring allows for precise three-dimensional arrangements of substituents, which can significantly enhance biological activity, selectivity, and pharmacokinetic properties, while potentially reducing off-target effects and associated toxicities.[3] (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a prime example of such a chiral building block, valued for its role in constructing complex molecular architectures with therapeutic potential.[4] Its most notable application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antidiabetic drugs.[5]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, formulation, and application in synthesis.

| Property | Value | Source |

| Chemical Name | [(3R)-1-methylpiperidin-3-yl]methanamine;dihydrochloride | BOC Sciences |

| CAS Number | 1400744-18-4 | Sigma-Aldrich[6] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | |

| Molecular Weight | 201.14 g/mol | Sigma-Aldrich[6] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Expected to be highly soluble in water and polar protic solvents. | General knowledge |

Synthesis and Salt Formation

The synthesis of this compound is typically achieved through a multi-step process starting from a chiral precursor, commonly (R)-3-(Boc-amino)piperidine. The following workflow outlines a representative synthetic route.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a generalized representation based on established chemical transformations.

Part A: N-Methylation of (R)-3-(Boc-amino)piperidine

-

To a solution of (R)-3-(Boc-amino)piperidine in a suitable solvent such as methanol, add aqueous formaldehyde.

-

Cool the reaction mixture in an ice bath.

-

Add a reducing agent, such as sodium cyanoborohydride, portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to yield (R)-1-Methyl-3-(Boc-aminomethyl)piperidine, which can be used in the next step without further purification.

Part B: Boc Deprotection and Dihydrochloride Salt Formation

-

Dissolve the crude (R)-1-Methyl-3-(Boc-aminomethyl)piperidine from Part A in a suitable solvent like methanol or dioxane.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) to the mixture.

-

Stir the reaction at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., diethyl ether) to induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Core Directive: Understanding the Basic Properties

The basicity of (R)-1-Methyl-3-aminomethyl-piperidine is a critical parameter that dictates its behavior in both chemical reactions and biological systems. As a diamine, its protonation state is pH-dependent and is characterized by two distinct pKa values corresponding to the two amine groups.

Theoretical Considerations of Basicity

(R)-1-Methyl-3-aminomethyl-piperidine possesses two basic nitrogen centers:

-

A tertiary amine within the piperidine ring.

-

A primary amine in the aminomethyl substituent.

The basicity of piperidine itself is significantly higher than that of aromatic amines like pyridine, due to the sp³ hybridization of the nitrogen atom, which makes its lone pair of electrons more available for protonation.[7][8] The N-methyl group is an electron-donating group, which slightly increases the electron density on the ring nitrogen, thus marginally increasing its basicity compared to unsubstituted piperidine. The aminomethyl group at the 3-position is separated from the ring nitrogen by a carbon atom, so its direct electronic effect on the ring nitrogen's basicity is minimal.

Conversely, the basicity of the primary aminomethyl group will be influenced by the proximity of the piperidine ring. It is expected to have a pKa value typical for a primary alkylamine. Therefore, we can predict two distinct pKa values for this molecule, likely in the range of 9-11 for the piperidine nitrogen and 8-10 for the aminomethyl nitrogen.

Experimental Determination of pKa Values

Accurate pKa values must be determined empirically. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two robust methods for this purpose.

This method involves titrating a solution of the diamine dihydrochloride with a strong base and monitoring the pH change.[9][10][11]

Materials and Equipment:

-

This compound

-

Standardized 0.1 M NaOH solution

-

Deionized water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 10 mM.

-

Titration Setup: Place the beaker with the sample solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue the titration well past the second equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The two inflection points in the curve correspond to the two equivalence points. The pH at the halfway point to the first equivalence point is an estimate of pKa₂, and the pH at the point halfway between the first and second equivalence points is an estimate of pKa₁.

-

For greater accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot (ΔpH/ΔV vs. V) and the zero crossings in the second derivative plot (Δ²pH/ΔV² vs. V) will precisely locate the equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

This method relies on the principle that the chemical shifts of protons adjacent to the nitrogen atoms will change as a function of the protonation state.[8][12][13][14]

Materials and Equipment:

-

This compound

-

A series of buffer solutions of known pH (e.g., phosphate, borate buffers) prepared in D₂O

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a series of NMR samples by dissolving a small, constant amount of this compound in each of the D₂O buffer solutions with varying pD (pH in D₂O) values.

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Data Analysis:

-

Identify the signals corresponding to protons on the carbons adjacent to the two nitrogen atoms (e.g., the N-methyl protons, the protons on the carbons alpha to the ring nitrogen, and the methylene protons of the aminomethyl group).

-

Plot the chemical shift (δ) of a chosen proton signal (y-axis) against the pD of the solution (x-axis).

-

The resulting plot will be a sigmoidal curve (or two overlapping sigmoidal curves). The inflection point(s) of the curve(s) correspond to the pKa value(s).

-

The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation.

-

Application in Drug Development: Synthesis of Alogliptin

A primary application of (R)-1-Methyl-3-aminomethyl-piperidine's precursor, (R)-3-aminopiperidine dihydrochloride, is in the synthesis of the DPP-4 inhibitor Alogliptin, used for the treatment of type 2 diabetes.[15][16][17] The chiral piperidine moiety is crucial for the drug's potent and selective inhibition of the DPP-4 enzyme.[5]

Caption: Simplified workflow for the synthesis of Alogliptin Benzoate.

In a key step of the synthesis, (R)-3-aminopiperidine dihydrochloride is coupled with a substituted pyrimidinedione intermediate, such as 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, via a nucleophilic aromatic substitution reaction.[17][18] This reaction is typically carried out in the presence of a base, like potassium carbonate, to neutralize the hydrochloride salt and facilitate the reaction.[17] The resulting Alogliptin free base is then often converted to its benzoate salt for improved stability and formulation properties.[16]

Conclusion

This compound is a valuable chiral building block in pharmaceutical research and development. Its basic properties, governed by the two amine functionalities, are fundamental to its reactivity and application. This guide has provided a theoretical framework for understanding these properties and, crucially, has detailed robust experimental protocols for their empirical determination. By equipping researchers with this knowledge and these methodologies, this document aims to facilitate the effective and informed use of this important synthetic intermediate in the creation of novel therapeutics.

References

- Process for the prepar

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Magritek. (URL: [Link])

-

Basicity of piperidine modulation by β‐equatorial and β‐axial carbonyl derivatives. ResearchGate. (URL: [Link])

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. (URL: [Link])

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. (URL: [Link])

-

pKa determination by ¹H NMR spectroscopy - an old methodology revisited. PubMed. (URL: [Link])

-

pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. (URL: [Link])

-

Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube. (URL: [Link])

-

Potentiometric Titration. Wikipedia. (URL: [Link])

-

The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Potentiometric Titration (Updated). Scribd. (URL: [Link])

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (URL: [Link])

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. thieme-connect.de [thieme-connect.de]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. sips.org.in [sips.org.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 13. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Introduction

Piperidine scaffolds are among the most ubiquitous and vital structural motifs in modern medicinal chemistry.[1] Their prevalence in over twenty classes of pharmaceuticals underscores their importance as privileged structures in drug design.[1] (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, a chiral derivative of piperidine, represents a key building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its specific stereochemistry and functional groups make it a valuable intermediate in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a starting material are foundational to its effective use in synthesis and research. This compound is a specific chiral salt form of the N-methylated 3-aminomethylpiperidine.

| Property | Value | Source(s) |

| Chemical Name | [(3R)-1-methylpiperidin-3-yl]methanamine;dihydrochloride | [2] |

| Synonyms | This compound | [2][3] |

| CAS Number | 1400744-18-4 | [3] |

| Molecular Formula | C₇H₁₆N₂ · 2HCl | [2] |

| Molecular Weight | 201.14 g/mol | [3] |

| Appearance | Typically a solid or oil, the dihydrochloride salt is a solid. | [4] |

| InChI Key | Information not available in search results. | |

| SMILES | Cl.Cl.CN1CCCC1 | [2] |

Synthesis and Purification

The synthesis of this compound requires a stereocontrolled approach to maintain the desired (R)-enantiomeric purity. A common and effective strategy involves the N-methylation of a readily available chiral precursor, (R)-3-(Boc-aminomethyl)piperidine, followed by deprotection of the Boc (tert-butyloxycarbonyl) group and subsequent formation of the dihydrochloride salt.

Causality of the Synthetic Strategy

The choice of (R)-3-(Boc-aminomethyl)piperidine as the starting material is strategic. The Boc protecting group on the primary amine is crucial as it prevents N-methylation at that site, directing the reaction exclusively to the secondary amine within the piperidine ring. Reductive amination using formaldehyde is a mild and efficient method for methylation. The final step of acidic deprotection not only removes the Boc group but also conveniently forms the desired dihydrochloride salt, which often improves the compound's stability and handling characteristics as a crystalline solid.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the N-methylation and deprotection of related piperidine derivatives.[4]

Step 1: N-Methylation of (R)-1-Boc-3-(aminomethyl)piperidine

-

Reaction Setup: To a solution of (R)-1-Boc-3-(aminomethyl)piperidine (1 equivalent) in methanol, add 30% aqueous formaldehyde (1.5 equivalents) at 0 °C.

-

Reductive Amination: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the cooled mixture. Rationale: Sodium cyanoborohydride is a mild reducing agent suitable for reductive aminations and is stable in protic solvents.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under vacuum. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Concentrate the dried organic layer in vacuo to yield crude (R)-1-Boc-3-(aminomethyl)-1-methylpiperidine as an oil, which can be used in the next step without further purification.

Step 2: Boc-Deprotection and Dihydrochloride Salt Formation

-

Deprotection: Dissolve the crude product from the previous step in a suitable solvent such as methanol or dioxane.

-

Acidification: Add a solution of 4N HCl in dioxane (or concentrated HCl) to the mixture.

-

Salt Formation: Stir the reaction mixture at room temperature for several hours. The dihydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration. Wash the solid with a cold solvent like diethyl ether or ice-cold methanol to remove impurities.[4]

-

Drying: Dry the resulting white solid under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 1400744-18-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. 3-aminomethyl piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, a chiral building block of significant interest in modern pharmaceutical development. We will delve into its physicochemical properties, detail a robust synthetic pathway from a common chiral precursor, outline methods for its structural characterization, and explore its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs). The methodologies and claims presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility for researchers and drug development professionals.

Core Compound Profile & Physicochemical Properties

This compound is a derivative of the piperidine heterocyclic system. The molecule's utility is largely defined by its specific stereochemistry (the 'R' configuration at the C3 chiral center) and the presence of two key functional groups: a tertiary amine within the piperidine ring (N-methyl) and a primary aminomethyl group at the C3 position. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in subsequent reaction steps.

The causality behind its importance lies in the piperidine scaffold, which is a privileged structure in medicinal chemistry, frequently found in alkaloids and pharmaceuticals.[1] The specific stereochemistry and functional group placement in this molecule are designed to achieve precise interactions with biological targets, such as the active sites of enzymes.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonym(s) | (3R)-1-Methylpiperidine-3-methanamine dihydrochloride | N/A |

| CAS Number | 1400744-18-4 | [2] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | Calculated |

| Molecular Weight | 201.14 g/mol | [2] |

| Appearance | Expected to be a white to off-white crystalline solid | Analogous to similar compounds[3] |

| Solubility | Expected to be highly soluble in water and polar protic solvents. | Inferred from dihydrochloride salt form |

Chemical Structure Visualization

The structure presented below illustrates the key features of the molecule: the chiral center at C3, the piperidine ring in its preferred chair conformation, the N-methyl group, and the aminomethyl side chain, along with the associated hydrochloride counter-ions.

Caption: Chemical structure of the target compound.

Synthesis Pathway: A Logic-Driven Approach

The synthesis of enantiomerically pure compounds like this compound necessitates a strategy that introduces or preserves chirality effectively. A common and field-proven approach is to start with a commercially available chiral building block, often referred to as the "chiral pool". For this synthesis, (R)-3-(Boc-amino)piperidine is an excellent starting material as the stereocenter is already established and the Boc (tert-butoxycarbonyl) group provides robust protection for the amine, allowing for selective modification at other sites.[4]

The chosen pathway involves two main transformations:

-

Reductive N-methylation: Introduction of the methyl group onto the secondary amine of the piperidine ring.

-

Boc Deprotection: Removal of the Boc protecting group to liberate the primary amine.

This sequence is logically sound because the Boc group is stable under the conditions required for N-methylation and can be cleanly removed under acidic conditions without affecting the newly formed tertiary amine.

Synthesis Workflow Diagram

Caption: High-level overview of the synthetic strategy.

Structural Elucidation & Characterization

Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A combination of spectroscopic and analytical techniques is employed in a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in their unique chemical environments. Key expected signals include the N-methyl singlet, distinct multiplets for the diastereotopic protons on the piperidine ring, and signals corresponding to the aminomethyl group. The integration of these signals should correspond to the number of protons (e.g., 3H for the methyl group).

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom, confirming the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for confirming the enantiomeric excess (e.e.) of the product, ensuring that the 'R' configuration has been retained and no racemization has occurred.

Table 2: Predicted Spectroscopic Data for (R)-1-Methyl-3-aminomethyl-piperidine (as free base, for clarity)

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale / Key Features |

| N-CH₃ | ~2.2 - 2.4 (singlet) | ~46 - 48 | Characteristic singlet for the N-methyl group. |

| Piperidine Ring CH, CH₂ | ~1.2 - 3.2 (multiplets) | ~25 - 58 | Complex, overlapping signals due to the chair conformation and diastereotopic protons. |

| -CH₂-NH₂ | ~2.5 - 2.8 (doublet) | ~45 - 47 | Methylene protons adjacent to the chiral center and the primary amine. |

| -NH₂ | Broad singlet | N/A | Signal for the primary amine protons, often broad and exchangeable with D₂O. |

Note: Shifts are estimates based on analogous structures. In the dihydrochloride salt form, signals, particularly those for protons alpha to nitrogen atoms, will be shifted downfield. A reference spectrum for the closely related (R)-3-aminopiperidine dihydrochloride can be found for comparison.[1]

Applications in Drug Discovery: The Case of Alogliptin

The primary driver for the synthesis of (R)-1-Methyl-3-aminomethyl-piperidine and its precursors is their use as crucial intermediates in the pharmaceutical industry. The most prominent example is the synthesis of Alogliptin , a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[5][6]

DPP-4 inhibitors work by preventing the breakdown of incretin hormones like GLP-1 and GIP.[7] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By prolonging the action of incretins, DPP-4 inhibitors improve glycemic control.[6][7]

The (R)-aminopiperidine moiety of Alogliptin is essential for its function. It is understood to form a key salt bridge interaction with specific glutamate residues (Glu205/Glu206) in the S2 subsite of the DPP-4 enzyme.[5] This interaction anchors the inhibitor in the active site, leading to potent inhibition. The specific 'R' stereochemistry is critical for achieving the correct orientation for this binding.

Role as a Key Intermediate

In the synthesis of Alogliptin, the key chiral amine, typically (R)-3-aminopiperidine dihydrochloride, is coupled with a substituted pyrimidinedione core via a nucleophilic aromatic substitution (SₙAr) reaction.[7][8]

Caption: Coupling of key intermediates to form Alogliptin.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-ylmethyl)carbamate

This protocol describes the reductive amination of the piperidine nitrogen. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a milder reducing agent than sodium cyanoborohydride and is particularly effective for reductive aminations, minimizing side reactions.

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add (R)-tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Add aqueous formaldehyde (37% solution, 1.2 eq).

-

Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The mild exothermic reaction should be monitored.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This step involves the acid-catalyzed removal of the Boc protecting group. A solution of HCl in an organic solvent is used to precipitate the desired dihydrochloride salt directly from the reaction mixture, simplifying purification.

-

Setup: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Acidification: Cool the solution in an ice bath (0 °C). Add a solution of 4M HCl in dioxane (or a saturated solution of HCl in diethyl ether) dropwise until the pH is strongly acidic (pH < 2).

-

Precipitation: A white precipitate of the dihydrochloride salt should form. Stir the resulting slurry at 0 °C for 30 minutes and then at room temperature for 1-2 hours to ensure complete deprotection and precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the solid product under vacuum to yield this compound.

Safety & Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, a hazard assessment can be made based on its functional groups (amines) and related structures.

-

Hazard Class: Amines and their hydrochloride salts are typically classified as corrosive and irritants. They can cause skin irritation/burns and serious eye damage.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[9]

Conclusion

This compound is a valuable chiral intermediate whose utility is firmly established in the synthesis of complex pharmaceutical agents. Its preparation via a stereoconservative route from a readily available chiral precursor demonstrates a logical and efficient synthetic strategy. Understanding its structure, characterization, and the rationale behind its application provides researchers with the foundational knowledge required to leverage this and similar building blocks in the pursuit of novel therapeutics.

References

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Bhattacharya, S., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 6, 71. [Link]

-

National Center for Biotechnology Information. (n.d.). Alogliptin. PubChem Compound Database. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

- Google Patents. (n.d.).

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

-

Chem-Impex. (n.d.). (R)-(-)-3-Aminopiperidine dihydrochloride. [Link]

Sources

- 1. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-1-BOC-3-(Aminomethyl)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 5. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 6. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

(R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride: A Technical Guide to Elucidating its Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a chiral piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological entities. While direct pharmacological data for this specific compound is not extensively published, its structural features—a methylated piperidine ring with an aminomethyl substituent at the 3-position—strongly suggest potential activity at key central nervous system (CNS) targets. This guide outlines a comprehensive, hypothesis-driven research program to systematically elucidate the mechanism of action of this compound, focusing on its most probable molecular targets: nicotinic acetylcholine receptors (nAChRs) and opioid receptors. We will detail the experimental workflows, from initial binding assays to functional characterization and in vivo validation, providing a robust framework for its pharmacological profiling.

Introduction: The Piperidine Scaffold and Rationale for Investigation

The piperidine ring is a ubiquitous heterocyclic motif in pharmacology, valued for its ability to confer favorable pharmacokinetic properties and to present substituents in well-defined three-dimensional orientations for optimal target engagement[1]. Derivatives of 3-aminomethyl-piperidine, in particular, have been explored as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs)[2][3]. Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making these receptors high-value therapeutic targets[2][4].

Concurrently, other substituted piperidines are well-established as potent analgesics acting via opioid receptors[5][6]. The core piperidine structure is a key pharmacophore in potent opioids like fentanyl and meperidine[5]. Given this precedent, a systematic investigation into the potential dual or selective activity of this compound at these two major receptor families is a logical starting point for its characterization.

This guide presents a tiered experimental approach to de-orphanize this compound, providing detailed protocols and the scientific rationale behind each step.

Primary Hypotheses and Initial Target Screening

Based on the structural alerts within this compound, we propose two primary hypotheses for its mechanism of action:

-

Hypothesis A: The compound acts as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs).

-

Hypothesis B: The compound acts as a ligand for one or more opioid receptor subtypes.

To test these hypotheses, the initial step is to determine if the compound exhibits any significant binding affinity for these receptor families. A competitive radioligand binding assay is the gold standard for this initial screen.

Experimental Workflow: Tier 1 Target Binding Assessment

Caption: Tier 1 workflow for initial target identification.

Protocol 1: Competitive Radioligand Binding Assay for nAChR and Opioid Receptors

This protocol outlines the general procedure for determining the binding affinity (Kᵢ) of the test compound. Specific radioligands and receptor sources are detailed in Table 1.

1. Materials and Reagents:

-

Receptor Source: Commercially available cell membranes or brain tissue homogenates expressing the receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing human nAChR or opioid receptor subtypes)[1][6].

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor[1][7].

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., nicotine for nAChRs, naloxone for opioid receptors)[8].

-

Binding Buffer: A buffer optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)[9].

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand[9].

-

Scintillation Counter and Fluid.

2. Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the receptor source, a fixed concentration of the radioligand (typically at or near its Kₑ), and varying concentrations of the test compound in the binding buffer.

-

Total and Non-specific Binding: For each assay, include wells with radioligand and receptor only (total binding) and wells with radioligand, receptor, and the non-specific binding control (non-specific binding).

-

Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes)[8].

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant[9].

Table 1: Target Panel for Initial Binding Screen

| Receptor Family | Receptor Subtype | Radioligand | Receptor Source | Reference |

| nAChR | α7 | [³H]Methyllycaconitine | Rat brain membranes | [1] |

| α4β2 | [³H]Cytisine | Rat brain membranes | [1] | |

| α3β4 | [³H]Epibatidine | IMR-32 cell membranes | [1] | |

| Opioid | μ (mu) | [³H]DAMGO | CHO-hMOP cell membranes | [8] |

| δ (delta) | [³H]DPDPE | C6-DOR cell membranes | [10] | |

| κ (kappa) | [³H]U69,593 | CHO-KOR cell membranes | [10] |

Functional Characterization: Unveiling the Mode of Action

A significant Kᵢ value (typically in the sub-micromolar range) from the Tier 1 screen warrants progression to Tier 2 functional assays. The specific experimental path will depend on which receptor family showed affinity for the compound.

Tier 2A: nAChR Functional Assays

If the compound binds to one or more nAChR subtypes, the next critical step is to determine its functional effect. Is it an agonist that activates the receptor, an antagonist that blocks activation, or a positive/negative allosteric modulator (PAM/NAM) that enhances or diminishes the effect of the endogenous agonist (acetylcholine)?

Caption: Tier 2A workflow for nAChR functional characterization.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a robust method for studying ligand-gated ion channels expressed in a heterologous system, allowing for precise control of membrane potential and measurement of ion currents[11][12].

1. Materials and Reagents:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed cRNA for the desired nAChR subunits.

-

Microinjection System.

-

TEVC Setup: Including amplifier, electrodes, perfusion system, and data acquisition software.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Agonist: Acetylcholine (ACh) or another suitable agonist.

-

Test Compound.

2. Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare stage V-VI oocytes. Inject oocytes with the cRNA encoding the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression[13].

-

TEVC Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential of -70 mV[14].

-

Agonist Mode Testing: Perfuse the oocyte with the test compound at various concentrations and record any elicited current. A direct current indicates agonist activity.

-

Antagonist Mode Testing: Pre-apply the test compound for a set duration (e.g., 2-5 minutes) followed by co-application with a known concentration of ACh (typically the EC₅₀ concentration). A reduction in the ACh-evoked current indicates antagonist activity[15].

-

PAM/NAM Mode Testing: Co-apply the test compound with a low (e.g., EC₂₀) concentration of ACh. An enhancement of the ACh-evoked current suggests PAM activity, while a reduction suggests NAM activity[15].

3. Data Analysis:

-

Agonist: Plot current amplitude vs. concentration to generate a dose-response curve and calculate the EC₅₀ (potency) and maximal efficacy (relative to a full agonist like ACh).

-

Antagonist: Plot the percent inhibition of the ACh response vs. concentration to calculate the IC₅₀ (potency).

-

Modulator: Plot the percent enhancement or inhibition of the ACh EC₂₀ response vs. concentration to determine the EC₅₀ and maximal modulatory effect.

Protocol 3: Calcium Imaging Functional Assay

This high-throughput method is particularly well-suited for nAChR subtypes with high calcium permeability, such as the α7 nAChR[5][16].

1. Materials and Reagents:

-

Cell Line: A cell line (e.g., Neuro2a or HEK293) transiently or stably expressing the nAChR subtype and a genetically encoded calcium sensor (e.g., Case12) or loaded with a calcium-sensitive dye (e.g., Fluo-4 AM)[5][17].

-

Fluorescent Imaging Plate Reader (FLIPR) or Confocal Microscope.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium.

-

Agonist, Antagonist, and Test Compound.

-

For α7 nAChR: A type II PAM like PNU-120596 is often co-applied with agonists to amplify the signal and overcome rapid desensitization[5][18].

2. Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: If not using a genetically encoded sensor, incubate the cells with a calcium-sensitive dye.

-

Assay: Place the plate in the FLIPR. The instrument will add the test compound (for agonist mode) or the test compound followed by an agonist (for antagonist/modulator mode) and record the change in fluorescence intensity over time.

3. Data Analysis:

-

The change in fluorescence is proportional to the influx of calcium.

-

Analyze the data similarly to the TEVC data to determine the compound's functional mode, potency (EC₅₀/IC₅₀), and efficacy.

Tier 2B: Opioid Receptor Functional Assays

If the compound demonstrates affinity for opioid receptors, the primary functional assay is the [³⁵S]GTPγS binding assay, which measures the first step in G-protein coupled receptor (GPCR) activation.

Protocol 4: [³⁵S]GTPγS Binding Assay

This assay quantifies the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following their activation by an agonist-bound GPCR.

1. Materials and Reagents:

-

Receptor Source: Cell membranes expressing the opioid receptor subtype of interest[10].

-

[³⁵S]GTPγS.

-

GDP (Guanosine Diphosphate): To ensure a basal state before agonist addition.

-

Test Compound and a Reference Agonist (e.g., DAMGO for μ-opioid).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4[10].

-

Filtration Apparatus and Scintillation Counter.

2. Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of GDP, [³⁵S]GTPγS, and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Allow the reaction to proceed at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the compound concentration.

-

Fit the data using non-linear regression to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to a standard full agonist[19].

-

To test for antagonist activity, perform the assay with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.

In Vivo Validation: Assessing Physiological Effects

Positive in vitro functional data should be followed by in vivo studies to confirm that the compound has the desired physiological effect in a whole-organism context.

Tier 3A: In Vivo Models for nAChR Modulators

Given the role of nAChRs in cognition, a compound acting on these receptors would be tested in models of learning, memory, and attention[20][21].

-

Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents. A pro-cognitive compound would be expected to increase the time the animal spends exploring a novel object compared to a familiar one.

-

Social Recognition Test: This assay evaluates short-term memory. An improvement in performance is seen when the test animal spends more time investigating a novel juvenile rat compared to a previously encountered one[22].

-

Prepulse Inhibition (PPI) of the Startle Reflex: This is a model of sensorimotor gating, a process that is deficient in schizophrenia. α7 nAChR agonists have been shown to reverse deficits in PPI induced by psychomimetic drugs[23].

Tier 3B: In Vivo Model for Opioid Receptor Ligands

For a compound acting as an opioid receptor agonist, the primary in vivo validation is to test for analgesic properties[4].

Protocol 5: Hot Plate Test

The hot plate test is a classic model for assessing centrally-mediated analgesia[24][25].

1. Materials and Reagents:

-

Hot Plate Apparatus: A device with a metal surface that can be maintained at a constant temperature (e.g., 52-55°C)[26].

-

Test Animals: Mice or rats.

-

Test Compound and Vehicle Control.

-

Positive Control: A known analgesic like morphine.

2. Procedure:

-

Dosing: Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

-

Testing: At a predetermined time after dosing, place the animal on the hot plate surface.

-

Latency Measurement: Record the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Naloxone Reversal: To confirm that the analgesic effect is opioid receptor-mediated, a separate group of animals can be pre-treated with the opioid antagonist naloxone before administration of the test compound. Reversal of the analgesic effect by naloxone provides strong evidence for an opioid-mediated mechanism[3].

3. Data Analysis:

-

An increase in the latency to respond to the thermal stimulus compared to the vehicle-treated group indicates an analgesic effect.

-

Compare the effect of the test compound to that of the positive control.

Conclusion and Future Directions

This guide provides a structured and experimentally robust framework for the initial characterization of this compound. By systematically evaluating its binding and functional activity at the most probable targets—nAChRs and opioid receptors—researchers can efficiently determine its primary mechanism of action. Should the compound show no activity at these targets, a broader secondary screen against a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors) would be the logical next step. The ultimate goal is to build a comprehensive pharmacological profile that can guide future drug development efforts, potentially leading to a novel therapeutic for CNS disorders or pain management.

References

-

Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. (2016). PubMed Central. [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). SpringerLink. [Link]

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). PubMed. [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (1992). PubMed. [Link]

-

Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]

-

In-Vivo Models for Management of Pain. (2014). Scirp.org. [Link]

-

Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats. (2016). PubMed Central. [Link]

-

Cognitive Improvement by Activation of α7 Nicotinic Acetylcholine Receptors: From Animal Models to Human Pathophysiology. (2010). Bentham Science. [Link]

-

Hot plate test. Wikipedia. [Link]

-

Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. (2021). MDPI. [Link]

-

Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). eLife. [Link]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2022). MDPI. [Link]

-

Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). National Institutes of Health (NIH). [Link]

-

Tuned-Affinity Bivalent Ligands for the Characterization of Opioid Receptor Heteromers. (2012). ACS Publications. [Link]

-

mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins DiscoverX. [Link]

-

Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (2012). PubMed Central. [Link]

-

Two-electrode voltage clamp analysis of the selectivity and potency of... (2007). ResearchGate. [Link]

-

Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. (2019). PubMed Central. [Link]

-

Functional α7 Nicotinic ACh Receptors on Astrocytes in Rat Hippocampal CA1 Slices. (2012). PubMed Central. [Link]

-

A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. (2009). ResearchGate. [Link]

-

Novel paradigms for drug discovery: computational multitarget screening. (2006). PubMed Central. [Link]

-

Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. (2007). PNAS. [Link]

-

Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. (2020). PubMed Central. [Link]

-

Affinity Labeling Mu Opioid Receptors With Novel Radioligands. (1998). PubMed Central. [Link]

-

Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models. (2001). PubMed. [Link]

-

Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. (2020). ACS Publications. [Link]

-

An Allosteric Modulator of the 7 Nicotinic Acetylcholine Receptor Possessing Cognition-Enhancing Properties in Vivo. (2007). ResearchGate. [Link]

-

Nicotinic Acetylcholine Receptors (nAChR). Meiler Lab. [Link]

-

Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. (2013). PubMed Central. [Link]

-

Two-electrode voltage clamp. (2014). PubMed. [Link]

-

Two-electrode voltage-clamp (TEVC). (2014). University of Giessen. [Link]

-

Merging old and new perspectives on nicotinic acetylcholine receptors. (2015). PubMed Central. [Link]

-

Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]

-

Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. (2016). PubMed Central. [Link]

-

α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions. (2012). PubMed Central. [Link]

-

Blockade of alpha7-nicotinic acetylcholine receptors decreases calcium signaling in starburst amacrine cells in the mouse retina. (2022). IOVS. [Link]

-

Molecular basis of opioid receptor signaling. (2023). PubMed Central. [Link]

-

Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. (2017). PLOS ONE. [Link]

Sources

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In-Vivo Models for Management of Pain [scirp.org]

- 4. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity Labeling Mu Opioid Receptors With Novel Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. benchchem.com [benchchem.com]

- 10. Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 13. reactionbiology.com [reactionbiology.com]

- 14. researchgate.net [researchgate.net]

- 15. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants [ouci.dntb.gov.ua]

- 18. Functional α7 Nicotinic ACh Receptors on Astrocytes in Rat Hippocampal CA1 Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pnas.org [pnas.org]

- 24. meliordiscovery.com [meliordiscovery.com]

- 25. Hot plate test - Wikipedia [en.wikipedia.org]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a piperidine derivative characterized by a chiral center at the C3 position, a methyl group on the ring nitrogen, and an aminomethyl substituent. The dihydrochloride salt form enhances its stability and solubility in aqueous media, rendering it suitable for a variety of synthetic and biological applications.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₈Cl₂N₂ | |

| Molecular Weight | 201.14 g/mol | |

| CAS Number | 1400744-18-4 | |

| IUPAC Name | [(3R)-1-methylpiperidin-3-yl]methanamine;dihydrochloride | |

| Synonyms | This compound | |

| Appearance | White to off-white powder | [1] |

| Solubility | Highly soluble in water and polar solvents | [2] |

Note: Some data is inferred from closely related structures and may vary for the specific compound.

Synthesis and Manufacturing

The synthesis of chiral piperidine derivatives is a critical aspect of medicinal chemistry, with numerous strategies developed to ensure high enantiomeric purity.[3] The synthesis of this compound typically involves the construction of the chiral piperidine core followed by functional group manipulations.

Synthetic Strategy Overview

A common approach to synthesizing this class of compounds involves starting from a readily available chiral precursor, such as (R)-3-aminopiperidine or a protected derivative thereof. The synthesis can be conceptualized in the following key stages:

Caption: Generalized synthetic workflow for this compound.

Exemplary Synthesis Protocol

The following protocol is a representative method adapted from the synthesis of analogous compounds.[4]

Step 1: N-Methylation of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate

-

To a stirred solution of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate (1 equivalent) in a suitable solvent such as methanol or dichloromethane at 0 °C, add aqueous formaldehyde (1.2 equivalents).

-

After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-tert-butyl ((1-methylpiperidin-3-yl)methyl)carbamate.

Step 2: Deprotection and Dihydrochloride Salt Formation

-

Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of hydrochloric acid in dioxane (4M, 2.5-3.0 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 4-6 hours.

-

A precipitate will form, which can be collected by filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Analytical Characterization

Ensuring the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, D₂O) δ (ppm):

-

~3.5-3.8 (m, 2H): Protons on the carbon adjacent to the ring nitrogen (CH₂-N).

-

~3.2-3.4 (m, 2H): Protons of the aminomethyl group (CH₂-NH₂).

-

~2.9 (s, 3H): Protons of the N-methyl group (N-CH₃).

-

~2.2-2.6 (m, 2H): Protons on the carbon adjacent to the ring nitrogen.

-

~1.5-2.0 (m, 5H): Remaining piperidine ring protons.

Other Analytical Techniques

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a parent ion corresponding to the free base [M+H]⁺ at m/z 129.14.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the compound.

Applications in Drug Development

Piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with biological targets.[7] this compound and its analogues are valuable intermediates in the synthesis of various therapeutic agents.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A primary application of chiral 3-aminopiperidine derivatives is in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8] The (R)-enantiomer is often crucial for the desired pharmacological activity. For instance, the core of Alogliptin, a potent DPP-IV inhibitor, features a chiral aminopiperidine moiety.[2][8] The aminomethyl group can serve as a key pharmacophoric element or as a handle for further molecular elaboration.

Caption: Role of the title compound in the drug discovery pipeline.

Other Potential Applications

The structural motifs present in this compound make it a versatile building block for exploring other biological targets. These may include:

-

Central Nervous System (CNS) agents: The piperidine ring is a common feature in many CNS-active drugs.

-

Kinase inhibitors: The amino groups can be functionalized to interact with the hinge region of protein kinases.

-

G-protein coupled receptor (GPCR) modulators: The scaffold can be elaborated to target various GPCRs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar compounds.[1]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[1]

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chiral building block for pharmaceutical research and development. Its well-defined stereochemistry and functional handles make it an important intermediate in the synthesis of DPP-IV inhibitors and a promising scaffold for the discovery of new therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the laboratory.

References

- Google Patents. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

- Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.

-

MSDS of [(3R)-1-methylpiperidin-3-yl]methanamine dihydrochloride. MSDS of [(3R)-1-methylpiperidin-3-yl]methanamine dihydrochloride. [Link]

- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Aribo Biotechnology. 22323-80-4 | (S)-Glyceraldehyde acetonide. [Link]

-

Aribo Biotechnology. Cas:1427356-35-1 Name:3-Azabicyclo[3.1.0]hexan-1-ylmethanol .... [Link]

- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

SpectraBase. Piperidine. [Link]

- Google Patents. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. [Link]

-

National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

PubChem. 1-Boc-3-Aminopiperidine. [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, a chiral piperidine derivative of interest in medicinal chemistry.

Due to the limited availability of experimental data in public-domain literature for this specific molecule, this guide combines established chemical principles with computationally predicted data to offer a robust profile. It is designed to be a practical resource for scientists, providing not only a summary of properties but also detailed experimental protocols for their determination, thereby upholding the principles of scientific integrity and enabling researchers to validate and expand upon these findings.

Molecular Identity and Structure

This compound is a chiral secondary amine that exists as a dihydrochloride salt. The presence of the piperidine ring, a common scaffold in many pharmaceuticals, and a chiral center suggests its potential as a building block in the synthesis of complex molecular architectures with specific biological activities.

-

IUPAC Name: [(3R)-1-Methylpiperidin-3-yl]methanamine dihydrochloride

-

CAS Number: 1400744-18-4

-

Molecular Formula: C₇H₁₈Cl₂N₂

-

Molecular Weight: 201.14 g/mol

The structure consists of a piperidine ring N-methylated at position 1. A key feature is the aminomethyl group at the chiral 3-position, which is in the (R) configuration. The dihydrochloride salt form indicates that both the piperidine ring nitrogen and the primary amine of the aminomethyl group are protonated.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (R)-1-Methyl-3-aminomethyl-piperidine. It is crucial to note that these values are generated from computational models and should be confirmed by experimental data.

| Property | Predicted Value | Notes and Implications |

| pKa₁ | ~8.5 - 9.5 | Predicted for the secondary amine (piperidine ring). Influences solubility and receptor interactions. |

| pKa₂ | ~10.0 - 11.0 | Predicted for the primary amine (aminomethyl group). Key for salt formation and hydrogen bonding. |

| LogP | ~ -1.5 to -0.5 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability. |

| Aqueous Solubility | High | As a dihydrochloride salt of a small, polar molecule, it is expected to be freely soluble in water. |

| Melting Point | Not available | Likely a crystalline solid with a relatively high melting point, typical for amine salts. For comparison, the related (R)-(-)-3-Aminopiperidine dihydrochloride has a melting point of 190-195 °C.[1][2] |

Synthesis Pathway

While specific literature on the synthesis of the dihydrochloride salt is scarce, a plausible route can be extrapolated from the synthesis of the free base, (R)-1-Methyl-3-aminomethyl-piperidine.[3] The process involves the reductive amination of a Boc-protected (R)-3-aminopiperidine followed by deprotection and salt formation.

Caption: Plausible synthesis route for this compound.

Spectral Analysis (Predicted)

No experimental spectra for this compound are readily available. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the chiral center and the rigid piperidine ring. The signals for the piperidine ring protons would likely appear in the range of 1.5-3.5 ppm. The N-methyl group would present as a singlet around 2.3-2.8 ppm. The protons of the aminomethyl group would be diastereotopic and likely appear as distinct multiplets. The protons attached to the nitrogen atoms will be exchangeable and may appear as broad signals.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show 7 distinct signals, one for each carbon atom in the molecule. The N-methyl carbon would be expected around 40-45 ppm. The carbons of the piperidine ring would appear in the range of 20-60 ppm, and the aminomethyl carbon would likely be in the 40-50 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by broad absorptions in the 2400-3000 cm⁻¹ range, characteristic of the N-H stretching vibrations in the ammonium salts. A prominent C-H stretching band from the alkyl groups would be observed around 2850-2950 cm⁻¹. N-H bending vibrations would be expected in the 1500-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecule would likely show a molecular ion peak corresponding to the free base (C₇H₁₆N₂) at m/z 128.13. Fragmentation patterns would be expected to involve the loss of the aminomethyl group or cleavage of the piperidine ring.

Experimental Protocols for Physicochemical Characterization

For researchers aiming to obtain experimental data, the following protocols provide a robust framework for characterization.

Determination of Aqueous Solubility

The isothermal equilibrium method is a reliable technique for determining the solubility of a compound.[4]

Objective: To determine the equilibrium solubility of this compound in water at a controlled temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of deionized water in sealed vials.

-

Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate.

Caption: Workflow for determining aqueous solubility by the isothermal equilibrium method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the dissociation constants of ionizable compounds.[5][6]

Objective: To determine the pKa values of the two amine groups in this compound.

Materials:

-

This compound

-

Standardized 0.1 M NaOH solution

-

Deionized, CO₂-free water

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of CO₂-free deionized water.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Since there are two ionizable protons, two equivalence points and two half-equivalence points are expected.

Stability Testing

Pharmaceutical stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance.[7][8][9][10]

Objective: To assess the stability of this compound under various environmental conditions.

Methodology: A comprehensive stability study involves subjecting the compound to a range of controlled temperature, humidity, and light conditions as outlined by ICH guidelines.

-

Protocol Design: A detailed stability protocol should be established, specifying the batches to be tested, the container closure system, storage conditions, and testing frequency.[9]

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Exposure to a defined light source.

-

-

Testing: At specified time points, samples are withdrawn and analyzed for appearance, purity (e.g., by HPLC to detect degradation products), and other relevant physicochemical properties.

-

Data Evaluation: The data is analyzed to determine the rate of degradation and to establish a retest period or shelf-life.

Conclusion and Future Directions

This compound is a chiral building block with potential applications in pharmaceutical development. While experimental data on its physicochemical properties is not widely available, computational predictions suggest it is a highly water-soluble, basic compound. The experimental protocols detailed in this guide provide a clear path for researchers to obtain the necessary empirical data to fully characterize this molecule. A thorough understanding of its properties is the foundation for its successful application in the synthesis of novel therapeutic agents. The generation and publication of such experimental data would be a valuable contribution to the scientific community.

References

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]

-